![molecular formula C20H25ClN2O4S B2654778 Methyl 6-isopropyl-2-(4-methoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride CAS No. 1207336-52-4](/img/structure/B2654778.png)
Methyl 6-isopropyl-2-(4-methoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride
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Overview
Description
Compounds like the one you mentioned often belong to a class of organic compounds known as heterocyclic compounds, which contain a ring structure containing atoms of at least two different elements . Pyrazolines and pyrimidines, for example, are heterocyclic compounds that have shown a range of biological and pharmacological activities .
Synthesis Analysis
The synthesis of similar compounds often involves reactions like the one described for the synthesis of pyrazolines . In this process, a suitable chalcone and p-hydrazinobenzenesulfonamide hydrochloride are mixed in ethanol in the presence of glacial acetic acid and refluxed .Molecular Structure Analysis
The molecular structure of these compounds is often determined using techniques like mass spectra, 1HNMR, 13CNMR, and X-Ray diffraction analysis .Chemical Reactions Analysis
The chemical reactions involving these compounds can be complex and varied. For example, the addition of Grignard reagents to pyridine N-oxides in THF at room temperature and subsequent treatment with acetic anhydride at 120°C can afford 2-substituted pyridines .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds can vary widely. They are often characterized by techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .Scientific Research Applications
Novel Anti-inflammatory Agents
Research involving structurally related molecules has focused on the synthesis of compounds as potential anti-inflammatory agents. One study described the synthesis of methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate, inspired by the anti-inflammatory activity of a related molecule, indicating the potential for derivatives of thieno[2,3-c]pyridine in developing new anti-inflammatory drugs (Moloney, 2001).
Heterocyclic Chemistry and Novel Fused Systems
Another area of application is in the field of heterocyclic chemistry, where derivatives of thieno[2,3-b]pyridine are used to synthesize novel pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines and related fused systems. These compounds are of interest due to their potential biological activities, highlighting the versatility of thieno[2,3-c]pyridine derivatives in creating complex heterocyclic systems with possible therapeutic uses (Bakhite, Al‐Sehemi, & Yamada, 2005).
Microwave-Assisted Synthesis
The microwave-assisted synthesis of pyridothiazines, isothiazolopyridines, and pyridothiazepines demonstrates the application of thieno[2,3-b]pyridine derivatives in synthesizing compounds with valuable biological activities. This method offers advantages in yield and reaction time over conventional methods, indicating the importance of these derivatives in streamlining synthetic processes for compounds with potential biological uses (Youssef, Azab, & Youssef, 2012).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
methyl 2-[(4-methoxybenzoyl)amino]-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S.ClH/c1-12(2)22-10-9-15-16(11-22)27-19(17(15)20(24)26-4)21-18(23)13-5-7-14(25-3)8-6-13;/h5-8,12H,9-11H2,1-4H3,(H,21,23);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGWAKNQMLUPMHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)C3=CC=C(C=C3)OC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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